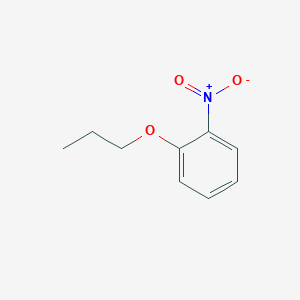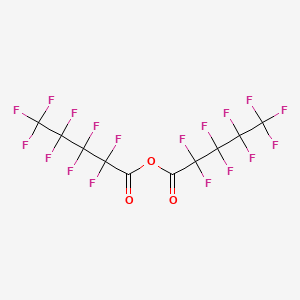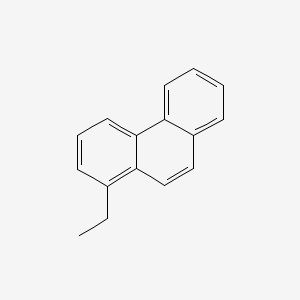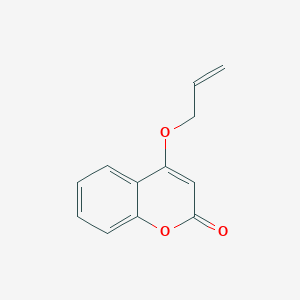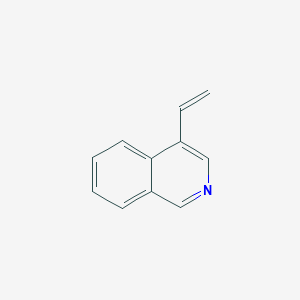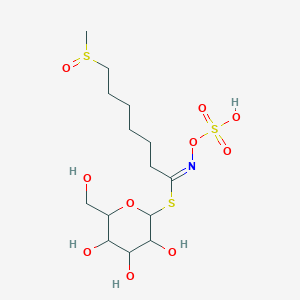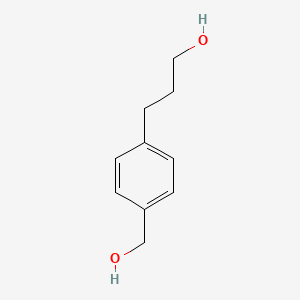
3-(4-Hydroxymethyl-phenyl)-propan-1-OL
Overview
Description
Scientific Research Applications
Antimicrobial and Antioxidant Activities
- Synthesis and Biological Activity : A study explored the synthesis of a series of compounds including derivatives of 3-(4-Hydroxymethyl-phenyl)-propan-1-OL. These compounds demonstrated antimicrobial activities against pathogens like Staphylococcus aureus and Escherichia coli, as well as antioxidant properties, though with lower activity compared to certain beta blockers (Čižmáriková et al., 2020).
Electropolymerization Studies
- Synthesis and Electropolymerization : Another research focused on synthesizing derivatives of 3-(4-Hydroxymethyl-phenyl)-propan-1-OL for electropolymerization studies. These studies are crucial for understanding the aggregation behavior of silicon naphthalocyanines (SiNc) in various solvents, which has implications for electrochemical applications (Bıyıklıoğlu & Alp, 2017).
Synthesis of Potential Anesthetics
- Development of Anesthetics : In a study dating back to 1989, derivatives of 3-(4-Hydroxymethyl-phenyl)-propan-1-OL were synthesized and examined as potential intravenous anesthetics. This research contributes to the development of new anesthetic agents (Stenlake et al., 1989).
Spectroelectrochemical Properties
- Synthesis and Investigation of Properties : A 2018 study focused on the synthesis of new compounds using 3-(4-Hydroxymethyl-phenyl)-propan-1-OL. These compounds, including phthalocyanines, were characterized and their electrochemical and spectroelectrochemical properties were investigated. Such research is vital for advancements in electrochemical technologies (Kamiloğlu et al., 2018).
Enantioselective Resolutions
- Lipase-Catalyzed Kinetic Resolution : Research in 2012 involved the enantioselective and enantiospecific resolution of derivatives of 2-phenylpropan-1-ol, closely related to 3-(4-Hydroxymethyl-phenyl)-propan-1-OL. This study is significant for obtaining chiral building blocks for the synthesis of bioactive compounds (Shafioul & Cheong, 2012).
Cyclization Studies
- Cyclization via Radical Intermediates : A 1993 study presented evidence that 3-(p-methylphenyl)propan-1-ol, a derivative of 3-(4-Hydroxymethyl-phenyl)-propan-1-OL, undergoes cyclization through aryl radical cation and alkoxyl radical intermediates. This research adds to the understanding of cyclization mechanisms in organic chemistry (Goosen et al., 1993).
Pharmacological Activity
- Synthesis and Pharmacological Activity : A 1978 study investigated the synthesis and pharmacological activity of compounds including 3-tertiary amino-1-aryloxy or 1-aryl-propan-2-ols, structurally related to 3-(4-Hydroxymethyl-phenyl)-propan-1-OL. These compounds demonstrated significant CNS activity and hypotensive properties (Gupta et al., 1978).
Synthesis and Antimicrobial Screening
- Antimicrobial Agent Synthesis : Research conducted in 2013 focused on synthesizing and characterizing compounds including 3-(4-bromo phenyl) azetidine, derived from 3-(4-Hydroxymethyl-phenyl)-propan-1-OL. These compounds were screened for antimicrobial activity, contributing to the search for new antimicrobial agents (Doraswamy & Ramana, 2013).
Cytotoxic Neolignans
- Cytotoxic Compounds from Traditional Medicine : A 2017 study isolated new neolignans from Daphniphyllum macropodum, including compounds structurally similar to 3-(4-Hydroxymethyl-phenyl)-propan-1-OL. These compounds showed significant antiproliferative activity against human cancer cell lines, providing insights into potential cancer treatments (Ma et al., 2017).
Future Directions
The future directions for the study of “3-(4-Hydroxymethyl-phenyl)-propan-1-OL” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, similar compounds have been studied for their potential as tyrosinase inhibitors, which could have applications in the pharmaceutical and cosmetic industries .
properties
IUPAC Name |
3-[4-(hydroxymethyl)phenyl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6,11-12H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLRRRVDKVZVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459740 | |
| Record name | 3-(4-HYDROXYMETHYL-PHENYL)-PROPAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxymethyl-phenyl)-propan-1-OL | |
CAS RN |
38628-53-4 | |
| Record name | 3-(4-HYDROXYMETHYL-PHENYL)-PROPAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90459740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

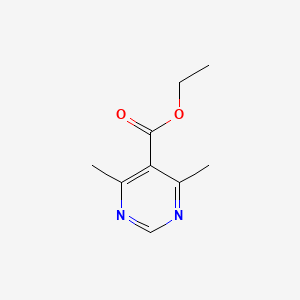
![Tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate](/img/structure/B3031395.png)
![1-{3-[(Tert-butoxycarbonyl)amino]propyl}-5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B3031396.png)
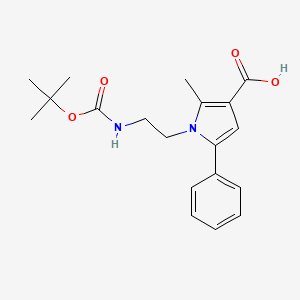
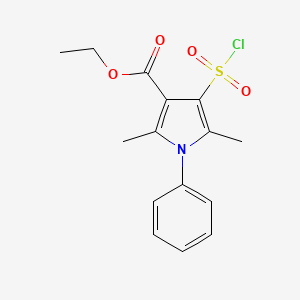
![5-[5-(Trifluoromethyl)pyridin-2-YL]-1,3,4-thiadiazole-2-thiol](/img/structure/B3031400.png)
